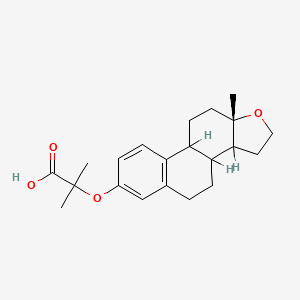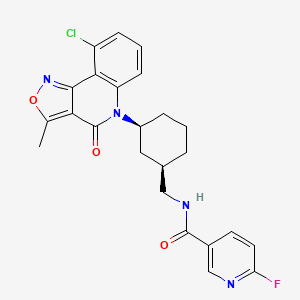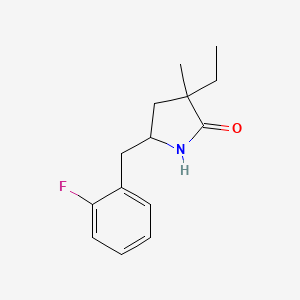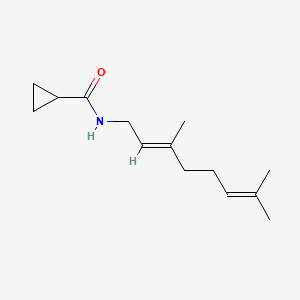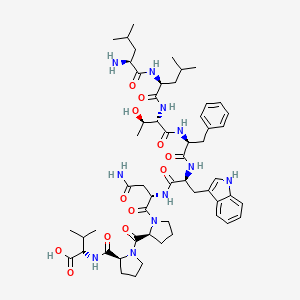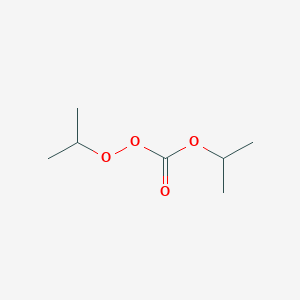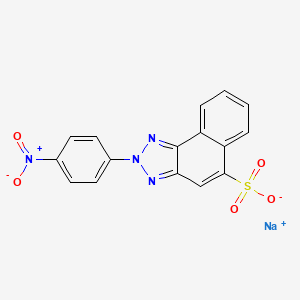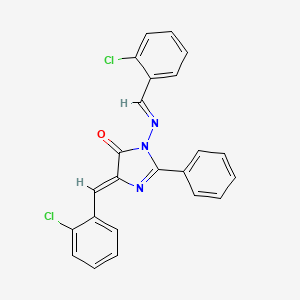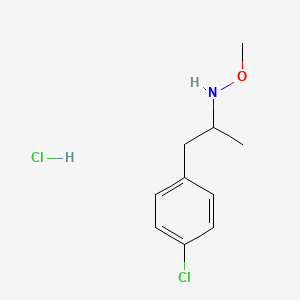
dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride: is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and an aminopropane backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is subsequently reacted with methanol and hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction can produce 4-chloroamphetamine .
科学的研究の応用
Chemistry: In chemistry, dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride is used as a precursor for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals .
Biology: This compound is utilized in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It is often used in experiments to investigate its interactions with biological molecules and pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions .
Industry: Industrially, this compound is employed in the manufacture of specialty chemicals and as an intermediate in the production of various commercial products .
作用機序
The mechanism of action of dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
1-(4-Chlorophenyl)-2-aminopropane: Similar in structure but lacks the methoxy group.
4-Chloroamphetamine: Shares the chlorophenyl and aminopropane backbone but differs in functional groups.
4-Chloromethamphetamine: Similar backbone with variations in substituents
Uniqueness: dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride is unique due to the presence of both the methoxy and aminopropane groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and research applications .
特性
CAS番号 |
90945-04-3 |
|---|---|
分子式 |
C10H15Cl2NO |
分子量 |
236.13 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-methoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-8(12-13-2)7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H |
InChIキー |
FOIUMYIZJRIYAP-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)Cl)NOC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
